
Stannic citric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannic citric acid is a compound formed by the combination of stannic oxide (tin(IV) oxide) and citric acid. Stannic oxide, also known as tin(IV) oxide, is an inorganic compound with the formula SnO₂. Citric acid, on the other hand, is an organic compound with the formula C₆H₈O₇. The combination of these two compounds results in a unique compound with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of stannic citric acid typically involves the reaction of stannic oxide with citric acid in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of stannic oxide and the formation of the desired compound. The reaction can be represented as follows: [ \text{SnO}_2 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Sn(C}_6\text{H}_5\text{O}_7)_2 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity stannic oxide and citric acid. The process includes the following steps:
Dissolution: Stannic oxide is dissolved in a solution of citric acid under controlled conditions.
Filtration: The solution is filtered to remove any undissolved particles.
Concentration: The filtered solution is concentrated by evaporation to obtain a higher yield of the compound.
Crystallization: The concentrated solution is allowed to crystallize, forming this compound crystals.
Drying: The crystals are dried to remove any residual moisture.
Análisis De Reacciones Químicas
Types of Reactions
Stannic citric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Stannic citric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other tin compounds.
Biology: Employed in biological studies to investigate the effects of tin compounds on biological systems.
Medicine: Explored for its potential use in medical treatments, including as an antimicrobial agent.
Industry: Utilized in the production of tin-based materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of stannic citric acid involves its interaction with molecular targets and pathways in biological systems. The compound can chelate metal ions, which affects various biochemical processes. It also interacts with cellular components, leading to changes in cellular functions and activities.
Comparación Con Compuestos Similares
Similar Compounds
Stannic oxide (SnO₂): An inorganic compound with similar properties but lacks the organic component of citric acid.
Citric acid (C₆H₈O₇): An organic acid with similar chelating properties but lacks the tin component.
Uniqueness
Stannic citric acid is unique due to its combination of inorganic tin and organic citric acid, which imparts distinct properties and applications not found in either component alone. The compound’s ability to chelate metal ions and its reactivity in various chemical reactions make it valuable in scientific research and industrial applications.
Propiedades
Número CAS |
6493-69-2 |
|---|---|
Fórmula molecular |
C6H6O7Sn |
Peso molecular |
308.82 g/mol |
Nombre IUPAC |
2-(carboxymethyl)-2-hydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C6H8O7.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Clave InChI |
USYAMXSCYLGBPT-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Sn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
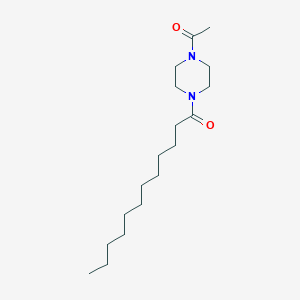
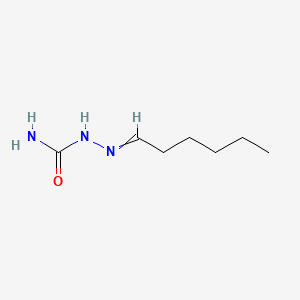
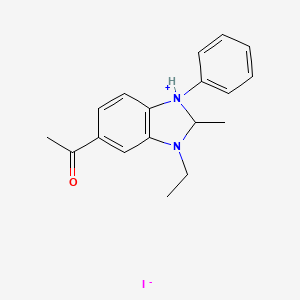
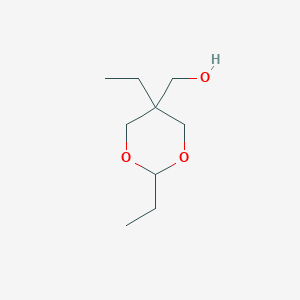
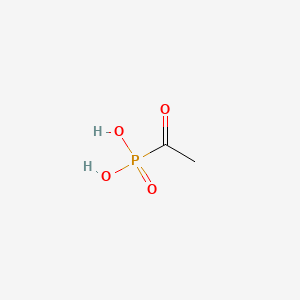
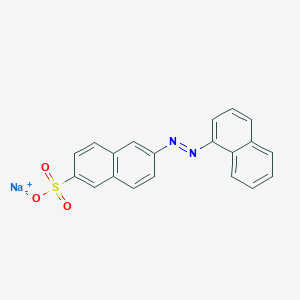
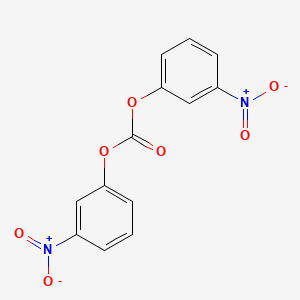
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
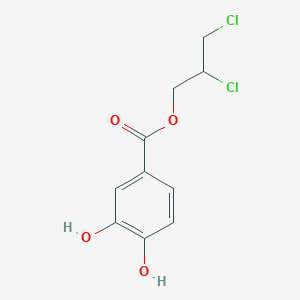
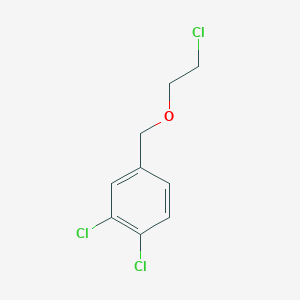
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
